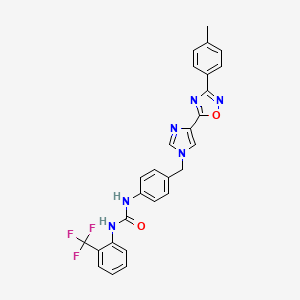
1-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, belonging to a class of chemicals that typically combine oxadiazole, imidazole, and urea functionalities, is of interest due to its potential for a wide range of biological and chemical properties. These functionalities suggest a compound designed for specific interactions at the molecular level, possibly targeting enzyme inhibition or receptor binding based on structural mimicry or interference.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of the oxadiazole ring followed by coupling with imidazole and urea components. For example, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated structure-activity relationship (SAR) analysis based on cellular assays, indicating a structured approach to optimizing biological activity (Weiwei Li et al., 2019).
Scientific Research Applications
Glycoluril Derivatives
Glycoluril derivatives, including those related to urea structures, are known for their versatility in scientific applications. They serve as pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties. Additionally, glycolurils find use in explosives, gelators, and as building blocks in supramolecular chemistry due to their unique structural features. The development of new methods for synthesizing glycolurils and their analogues remains a focal point of research, highlighting their significance across various scientific domains (Kravchenko et al., 2018).
Oxadiazole Derivatives
Oxadiazole derivatives are another area of interest due to their rich pharmacological profile, including antioxidant properties. The synthesis and evaluation of these compounds for their biological activities underscore their potential in drug development and as active pharmaceutical ingredients. The structural versatility of oxadiazole rings allows for the exploration of various biological activities, showcasing the importance of these derivatives in medicinal chemistry (George et al., 2010).
Urea Derivatives
Urea derivatives, including those with imidazole and oxadiazole units, have been synthesized and studied for their optical properties, biological activities, and as catalysts in chemical reactions. These studies illustrate the broad applicability of urea derivatives in creating materials with desired physical properties, investigating new therapeutic agents, and developing novel catalytic processes. The structural diversity of urea derivatives enables their application across a wide range of scientific research, from materials science to biochemistry (Tanak et al., 2010).
properties
IUPAC Name |
1-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O2/c1-17-6-10-19(11-7-17)24-34-25(38-35-24)23-15-36(16-31-23)14-18-8-12-20(13-9-18)32-26(37)33-22-5-3-2-4-21(22)27(28,29)30/h2-13,15-16H,14H2,1H3,(H2,32,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJPDHTYLLRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)

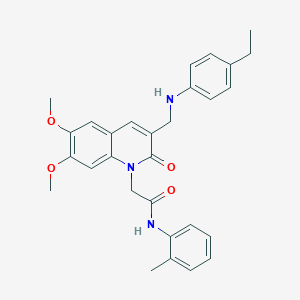

![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
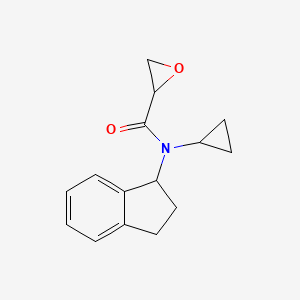
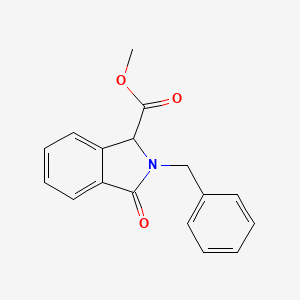
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)
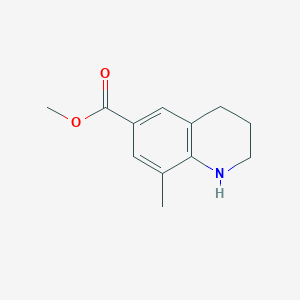
![rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B2486255.png)
![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)

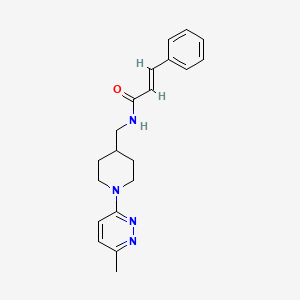
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)